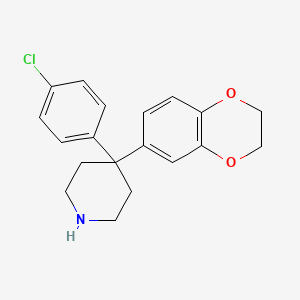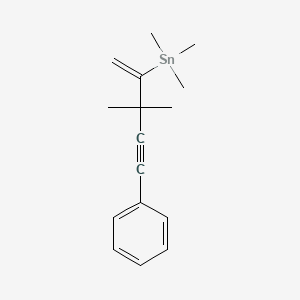
(3,3-Dimethyl-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethyl-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a complex organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane typically involves the reaction of 5-phenylpent-1-en-4-yn-3-one with trimethyltin chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethyl-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.
Substitution: The trimethylstannane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
Scientific Research Applications
(3,3-Dimethyl-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s organotin moiety makes it a candidate for studies on the biological activity of organotin compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It may be used in the production of polymers and other materials where organotin compounds are beneficial.
Mechanism of Action
The mechanism by which (3,3-Dimethyl-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with other atoms or molecules, leading to changes in the structure and reactivity of the compound. This interaction can affect various pathways, including catalytic processes and biological activities.
Comparison with Similar Compounds
Similar Compounds
- (3,3-Dimethyl-5-phenylpent-1-en-4-yn-2-yl)stannane
- (3,3-Dimethyl-5-phenylpent-1-en-4-yn-2-yl)(triethyl)stannane
- 5-Phenylpent-1-en-4-yn-3-one
Uniqueness
(3,3-Dimethyl-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane is unique due to its specific structure, which includes a trimethylstannane group This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
820250-82-6 |
|---|---|
Molecular Formula |
C16H22Sn |
Molecular Weight |
333.1 g/mol |
IUPAC Name |
(3,3-dimethyl-5-phenylpent-1-en-4-yn-2-yl)-trimethylstannane |
InChI |
InChI=1S/C13H13.3CH3.Sn/c1-4-13(2,3)11-10-12-8-6-5-7-9-12;;;;/h5-9H,1H2,2-3H3;3*1H3; |
InChI Key |
XNGQKKNCCUIQQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC=CC=C1)C(=C)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14208822.png)
![2-{5-[(7-Phenylheptyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14208828.png)

![Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14208836.png)
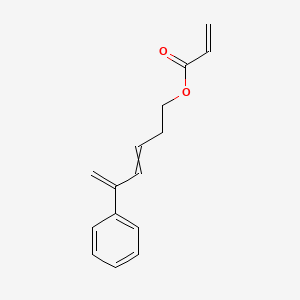
![9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene](/img/structure/B14208845.png)
![Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B14208852.png)
![4,4'-Carbonylbis{2-[([1,1'-biphenyl]-4-carbonyl)amino]benzoic acid}](/img/structure/B14208854.png)
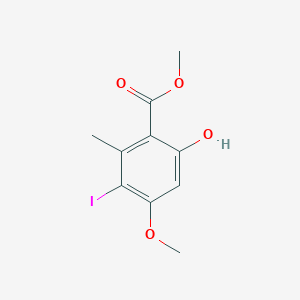
![1H-Benzimidazol-5-amine, 2-[2-(4,5-dihydro-2-oxazolyl)phenyl]-](/img/structure/B14208863.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 6-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14208879.png)
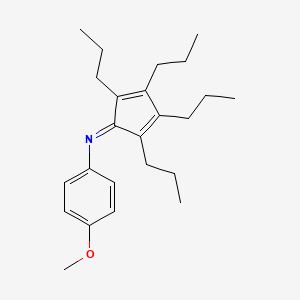
![Acetonitrile, 2,2'-[(4,6-dibenzoyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14208885.png)
